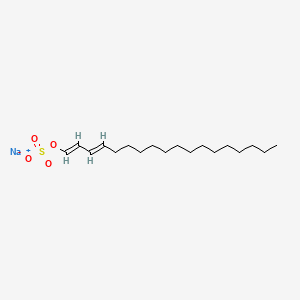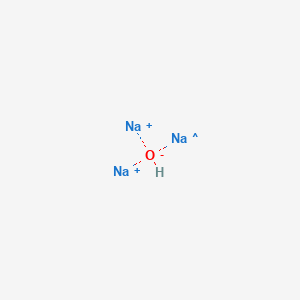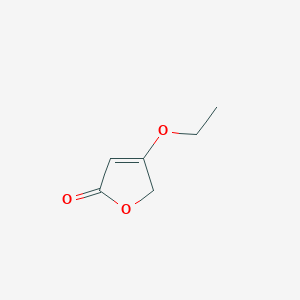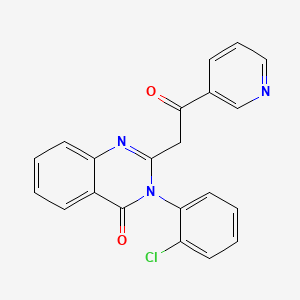
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol is an organic compound with the molecular formula C24H38O8This compound is characterized by its multiple ester functional groups and double bonds, making it a versatile molecule in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol typically involves esterification reactions. One common method is the reaction of fumaric acid with 1-hexanol and butanediol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Industrial processes may also incorporate advanced purification techniques such as chromatography to achieve high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing esters to alcohols.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, different esters.
Wissenschaftliche Forschungsanwendungen
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ester groups.
Medicine: Explored for its potential in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol involves its interaction with various molecular targets through its ester and double bond functional groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in the modification of biological molecules or the formation of new chemical entities. The pathways involved may include ester hydrolysis, nucleophilic addition, and oxidation-reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butenedioic acid, diethyl ester: Similar structure but with ethyl groups instead of hexyl and butanediol.
2-Butenedioic acid, dimethyl ester: Contains methyl groups instead of hexyl and butanediol.
2-Butenedioic acid, dibutyl ester: Features butyl groups instead of hexyl and butanediol.
Uniqueness
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol is unique due to its combination of hexyl and butanediol ester groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
63450-29-3 |
|---|---|
Molekularformel |
C24H38O8 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
4-O-[4-[(E)-4-hexoxy-4-oxobut-2-enoyl]oxybutyl] 1-O-hexyl (E)-but-2-enedioate |
InChI |
InChI=1S/C24H38O8/c1-3-5-7-9-17-29-21(25)13-15-23(27)31-19-11-12-20-32-24(28)16-14-22(26)30-18-10-8-6-4-2/h13-16H,3-12,17-20H2,1-2H3/b15-13+,16-14+ |
InChI-Schlüssel |
RZGVXOAFMQQLRO-WXUKJITCSA-N |
Isomerische SMILES |
CCCCCCOC(=O)/C=C/C(=O)OCCCCOC(=O)/C=C/C(=O)OCCCCCC |
Kanonische SMILES |
CCCCCCOC(=O)C=CC(=O)OCCCCOC(=O)C=CC(=O)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


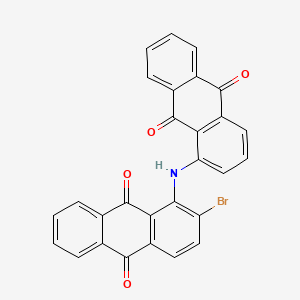
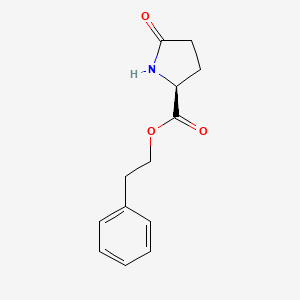
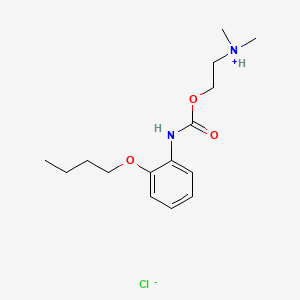
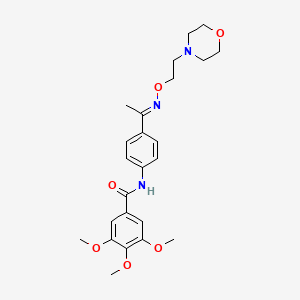

![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)


